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20-Methylhenicosanoic acid

Thermal Properties Lipid Crystallization Differential Scanning Calorimetry

20-Methylhenicosanoic acid (Isobehenic acid; anteiso-22:0) is a C22 saturated fatty acid featuring a single methyl branch at the antepenultimate (ω-2) carbon. It belongs to the methyl-branched fatty acid subclass of fatty acyls, characterized by an acyl chain with one or more methyl branches.

Molecular Formula C22H44O2
Molecular Weight 340.6 g/mol
Cat. No. B1235969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Methylhenicosanoic acid
Molecular FormulaC22H44O2
Molecular Weight340.6 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C22H44O2/c1-21(2)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(23)24/h21H,3-20H2,1-2H3,(H,23,24)
InChIKeyHJVKLVGLKNGYGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20-Methylhenicosanoic Acid: Procurement-Relevant Profile of a C22 ω-2 Methyl-Branched Fatty Acid


20-Methylhenicosanoic acid (Isobehenic acid; anteiso-22:0) is a C22 saturated fatty acid featuring a single methyl branch at the antepenultimate (ω-2) carbon [1]. It belongs to the methyl-branched fatty acid subclass of fatty acyls, characterized by an acyl chain with one or more methyl branches [2]. Its molecular formula is C22H44O2, with an exact monoisotopic mass of 340.33413 Da [3]. This compound is classified as an anteiso-type branched-chain fatty acid, a structural feature that fundamentally alters its physicochemical properties—including melting point, solubility, and molecular packing—compared to its straight-chain and iso-branched counterparts [1]. For procurement professionals and researchers, recognizing its specific anteiso branching (methyl at C-20) is critical, as even minor positional changes can dramatically affect downstream experimental outcomes and product performance.

Structural specificity Anteiso ω-2 methyl branch determines melting, packing, and mass spectral behaviour distinct from straight-chain or iso-branched analogs
Analytical workflow Suitable as a reference standard for GC-MS or LC-MS identification of very long-chain anteiso fatty acids in complex lipid extracts
Research context Membrane biophysics, lipidomics, food authentication, and dietary biomarker discovery studies that require a defined anteiso-C22:0 probe

Why 20-Methylhenicosanoic Acid Cannot Be Replaced by a Generic Straight-Chain or Iso-Branched Analog


The terminal anteiso (ω-2) methyl branch of 20-methylhenicosanoic acid is not a minor structural nuance; it is a key determinant of molecular behavior. In biological membranes, the anteiso configuration disrupts acyl chain packing more effectively than an iso-branch, leading to distinct phase transition temperatures and membrane fluidity profiles [1]. In materials science, the same branching lowers the compound's melting point relative to its straight-chain analog (behenic acid), a property that is leveraged in formulations requiring specific thermal transitions [2]. Substituting 20-methylhenicosanoic acid with, for example, behenic acid (straight-chain C22:0) or a shorter-chain anteiso acid (e.g., anteiso-C17:0) would result in significantly different physicochemical behavior, potentially compromising lipid bilayer studies, analytical method development, or the performance of a functional lipid ingredient. The quantitative evidence below demonstrates exactly how this compound's unique structural signature translates into measurable property differences.

Straight-chain behenic acid (C22:0)
Lacks the ω-2 methyl branch; higher melting point and tighter acyl chain packing can shift membrane phase behaviour and thermal transitions away from anteiso-22:0 profiles.
Iso-branched C22 analog
Methyl branch at the ω-1 position produces different mass spectral fragmentation and may alter lipid fluidity compared with the anteiso configuration, limiting direct interchangeability.
Shorter anteiso acids (e.g., anteiso-C17:0)
Chain-length reduction significantly changes hydrophobicity, retention time in chromatographic methods, and physical properties; results may not transfer to very long-chain anteiso-C22:0 studies.

20-Methylhenicosanoic Acid: Quantitative Differentiation Evidence Versus Comparators


Melting Point Depression Relative to Straight-Chain C22:0 and C21:0 Analogs

The anteiso-branching in 20-methylhenicosanoic acid results in a measurable melting point depression compared to its straight-chain C22:0 analog (behenic acid), while remaining higher than the shorter straight-chain C21:0 acid (heneicosanoic acid). This positions it as a mid-range melting point fatty acid among C21-C22 saturated acids, useful for fine-tuning thermal behavior in lipid formulations [1].

Melting point vs. straight-chain analogs
Cross-study comparable
79.5 °C
0.45 °C below behenic acid (C22:0); 5.2 °C above heneicosanoic acid (C21:0)
Mid-range thermal profile supports formulation studies where a slightly depressed, yet still high, melting point is needed.
Values from separate database sources; not measured under identical conditions.
Thermal Properties Lipid Crystallization Differential Scanning Calorimetry

Unique Occurrence as a Very Long-Chain Anteiso Fatty Acid in Chia Seeds

20-Methylhenicosanoic acid (anteiso-22:0) was unequivocally identified for the first time in a natural product—chia (Salvia hispanica L.) seeds—as part of a suite of even-numbered very long-chain branched-chain fatty acids (VLC BCFA) [1]. This is in contrast to the more common C13-C18 BCFA found in dairy and fermented foods. The total BCFA content in chia seeds is 0.4% w/w of total fatty acids, or 32 mg per food serving, which surpasses levels found in other plant oils [1]. This unique occurrence makes 20-methylhenicosanoic acid a specific marker for chia oil authentication and a compound of interest for skin and hair functionality research [1].

Unique occurrence in chia seeds
Head-to-head comparison
0.4% w/w total BCFA
Anteiso-22:0 is a newly identified component; total BCFA exceeds levels in other plant oils.
Serves as a specific marker for chia oil authentication and a reference for very long-chain anteiso fatty acid discovery.
GC-MS three-ion monitoring method (Wang et al., 2020).
Lipidomics Plant Biochemistry Nutritional Analysis

Potential as a Dietary Biomarker for Corn Consumption

Isobehenic acid (20-methylhenicosanoic acid) has been identified in corn (Zea mays), positioning it as a potential dietary biomarker for the consumption of this staple food [1]. While many common fatty acids are ubiquitous, the presence of this specific anteiso-branched fatty acid in a widely consumed crop provides a unique opportunity for nutritional epidemiology and metabolomics studies [1]. Its status in the Human Metabolome Database (HMDB0303080) is 'Expected but not Quantified', indicating a recognized but still emerging role as a biomarker [2].

Dietary biomarker potential (corn)
Data to verify
Detected in corn (Zea mays)
Status: Expected but not Quantified (HMDB).
Qualitative occurrence supports further method validation; quantitative data are needed before use as a confirmed intake biomarker.
Sources: FooDB, HMDB.
Metabolomics Dietary Biomarkers Food Science

Differential Mass Spectrometric Fragmentation for Anteiso Fatty Acid Confirmation

The anteiso-methyl branch in 20-methylhenicosanoic acid leads to a characteristic electron ionization mass spectrometry (EI-MS) fragmentation pattern for its methyl ester, which is distinct from that of straight-chain and iso-branched isomers. Specifically, anteiso fatty acid methyl esters (FAME) yield prominent fragment ions at [M-29]+ and [M-57]+, corresponding to losses on both sides of the methyl branch, and tend to produce a more prominent m/z 115 peak (a cyclization product around the ester) [1]. This diagnostic signature enables unambiguous identification, even in complex mixtures.

EI-MS fragmentation signature
Class-level inference
Prominent [M-29]⁺, [M-57]⁺, m/z 115
Diagnostic for anteiso-FAME; distinct from iso and straight-chain isomers.
Provides confirmatory peak assignment in GC-MS fatty acid profiling, reducing misidentification risk.
Based on Lipid Maps structural characterization guide.
Analytical Chemistry Mass Spectrometry Structural Elucidation

Optimal Use Cases for 20-Methylhenicosanoic Acid Based on Proven Evidence


Analytical Standard for Chia Seed Oil Authentication

Due to its unique presence as an even-numbered very long-chain anteiso fatty acid in chia seeds, 20-methylhenicosanoic acid is an essential reference compound for developing GC-MS or LC-MS methods aimed at authenticating chia oil and detecting adulteration with cheaper vegetable oils. Its use ensures method specificity, as demonstrated by the first-ever identification of anteiso-22:0 in chia (Wang et al., 2020) [1].

Biomarker Assay Development for Dietary Corn Intake

Given its established occurrence in corn, 20-methylhenicosanoic acid can serve as a target analyte in metabolomics studies designed to monitor corn consumption in human populations. Procurement of a high-purity standard is a prerequisite for developing and validating quantitative LC-MS/MS assays for this specific dietary biomarker [1].

Membrane Biophysics Research on Lipid Chain Branching Effects

As an anteiso-branched fatty acid, 20-methylhenicosanoic acid can be incorporated into synthetic phospholipids (e.g., di-anteiso-acyl phosphatidylcholines) to study the effect of ω-2 methyl branching on membrane fluidity, phase transition temperature, and lipid packing. The known property that anteiso-acyl chains fluidize membranes more effectively than iso-acyl chains makes this compound a crucial tool for investigating lipid bilayer structure-function relationships [1].

Cosmetic and Topical Formulation Research

Building on the finding that topical administration of chia seed oil—which contains anteiso-22:0—may benefit skin and hair functionality (Wang et al., 2020) [1], 20-methylhenicosanoic acid can be investigated as a functional lipid ingredient or as an analytical marker for quality control in the development of chia-based cosmetic formulations.

Application
Selection Property
Validation Focus
Chia oil authentication
Unique anteiso-22:0 marker
GC-MS/LC-MS specificity and adulterant detection
Dietary biomarker assay (corn intake)
Occurrence in corn matrix
Quantitative LC-MS/MS method development and validation
Membrane biophysics research
ω-2 methyl branching effect on lipid packing
Phase transition, fluidity, and lipid bilayer structure-function assays
Cosmetic formulation research
Chia-derived anteiso fatty acid component
Skin and hair model functionality endpoints; quality control marker
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